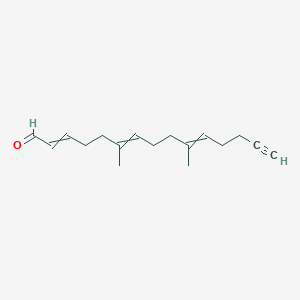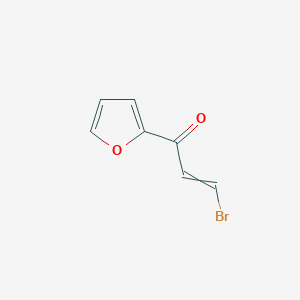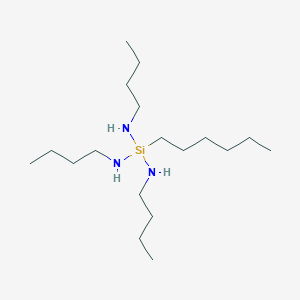![molecular formula C18H19NO2 B14307729 (4-Methoxyphenyl)[4-(pyrrolidin-1-yl)phenyl]methanone CAS No. 113995-64-5](/img/structure/B14307729.png)
(4-Methoxyphenyl)[4-(pyrrolidin-1-yl)phenyl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methoxyphenyl)[4-(pyrrolidin-1-yl)phenyl]methanone is an organic compound that features a methoxyphenyl group and a pyrrolidinylphenyl group connected via a methanone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Methoxyphenyl)[4-(pyrrolidin-1-yl)phenyl]methanone typically involves the following steps:
Formation of the Methoxyphenyl Intermediate: This can be achieved by reacting 4-methoxybenzaldehyde with a suitable reagent to form the corresponding alcohol or halide.
Formation of the Pyrrolidinylphenyl Intermediate: This involves the reaction of 4-bromobenzaldehyde with pyrrolidine under appropriate conditions to form the pyrrolidinyl derivative.
Coupling Reaction: The final step involves coupling the two intermediates using a suitable catalyst, such as palladium, under controlled conditions to form the desired methanone compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The methoxy group can undergo oxidation to form a corresponding aldehyde or carboxylic acid.
Reduction: The ketone group can be reduced to form the corresponding alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Conditions typically involve the use of strong acids or bases, depending on the specific substitution reaction.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted aromatic compounds.
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical processes.
Biology:
Biological Probes: It can be used as a probe to study biological pathways and interactions due to its unique structural features.
Medicine:
Drug Development: The compound’s structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.
Industry:
Material Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (4-Methoxyphenyl)[4-(pyrrolidin-1-yl)phenyl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and pyrrolidinyl groups can interact with the active sites of these targets, modulating their activity and leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Pyrrolidine Derivatives: Compounds like pyrrolidine-2,5-diones and pyrrolizines share structural similarities and are used in similar applications.
Methoxyphenyl Derivatives: Compounds like 4-methoxybenzaldehyde and its derivatives also share structural features and are used in various chemical reactions.
Uniqueness: (4-Methoxyphenyl)[4-(pyrrolidin-1-yl)phenyl]methanone is unique due to the combination of its methoxyphenyl and pyrrolidinylphenyl groups, which confer specific chemical and biological properties that are not found in other similar compounds.
Properties
CAS No. |
113995-64-5 |
|---|---|
Molecular Formula |
C18H19NO2 |
Molecular Weight |
281.3 g/mol |
IUPAC Name |
(4-methoxyphenyl)-(4-pyrrolidin-1-ylphenyl)methanone |
InChI |
InChI=1S/C18H19NO2/c1-21-17-10-6-15(7-11-17)18(20)14-4-8-16(9-5-14)19-12-2-3-13-19/h4-11H,2-3,12-13H2,1H3 |
InChI Key |
DMOPEAKUFZEZTE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)N3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diphenyl [2-(1,3-benzothiazol-2-yl)ethenyl]phosphonate](/img/structure/B14307648.png)
![Oxalic acid;4,7,8-trimethoxyfuro[2,3-b]quinoline](/img/structure/B14307659.png)
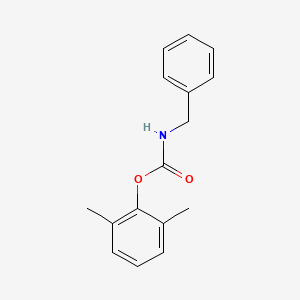
![8-[2-(4-Dodecylphenyl)-2-oxoethoxy]quinoline-2-carboxylic acid](/img/structure/B14307663.png)
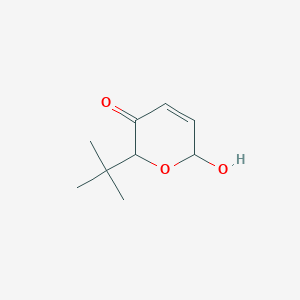
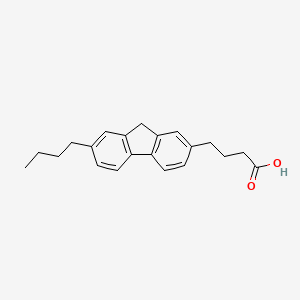
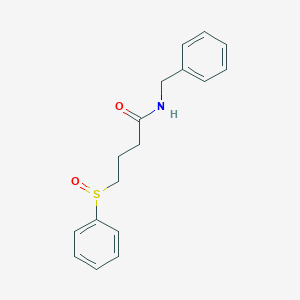
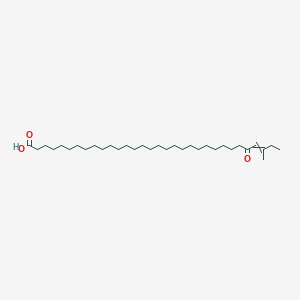

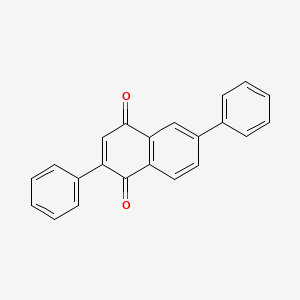
![1-[2-(4-Benzylpiperazin-1-yl)-2-oxoethyl]-4-phenylpyrrolidin-2-one](/img/structure/B14307695.png)
